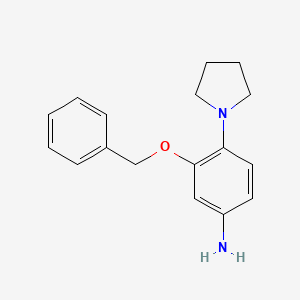
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline is an organic compound that features a benzyloxy group attached to a pyrrolidine ring and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as BF3·OEt2 .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group results in the formation of an amine.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)Pyridin-2-Amine: Shares the benzyloxy group but differs in the presence of a pyridine ring instead of an aniline moiety.
Benzimidazole: A medicinally important heterocyclic compound with different structural features but similar applications in drug discovery.
Uniqueness
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline is unique due to its combination of a benzyloxy group, a pyrrolidine ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H20N2O |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
3-phenylmethoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C17H20N2O/c18-15-8-9-16(19-10-4-5-11-19)17(12-15)20-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13,18H2 |
InChI-Schlüssel |
QLXXLYHRLZZPAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


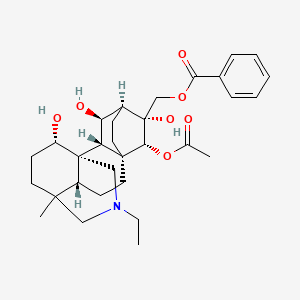
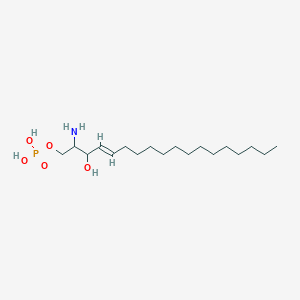

![(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B15340849.png)
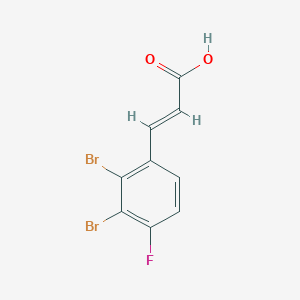
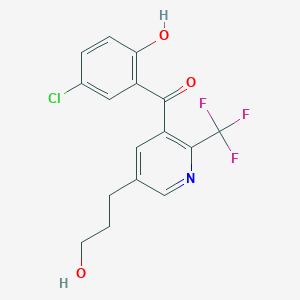
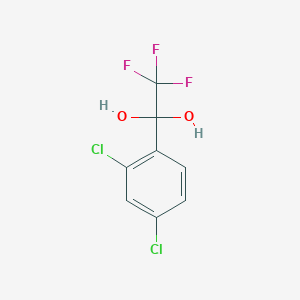
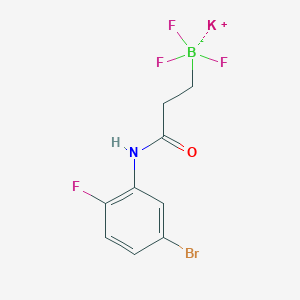


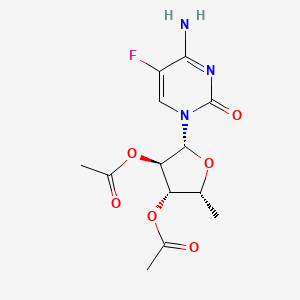
![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
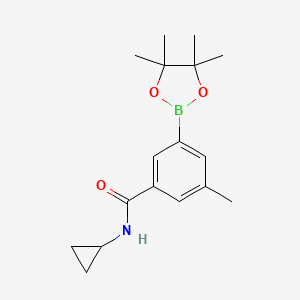
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)
